molecular formula C24H26N2O4 B13923774 (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate

Cat. No.: B13923774
M. Wt: 406.5 g/mol
InChI Key: JBQHBICPRVIKBG-OAQYLSRUSA-N
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Description

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is a complex organic compound that features a quinoline ring, a tert-butoxycarbonyl (Boc) protected amine, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Benzyl 2-amino-3-(quinolin-2-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The Boc-protected amine can be deprotected under physiological conditions, allowing the free amine to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 2-amino-3-(quinolin-2-yl)propanoate: Lacks the Boc protection, making it more reactive.

    ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a quinoline ring, altering its chemical properties.

Uniqueness

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. The Boc protection also provides stability during synthetic transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-9-5-4-6-10-17)15-19-14-13-18-11-7-8-12-20(18)25-19/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m1/s1

InChI Key

JBQHBICPRVIKBG-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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